2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol
Description
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol is an organic compound with the molecular formula C9H7ClN2O2 It is a derivative of phenol and oxadiazole, featuring a chloromethyl group attached to the oxadiazole ring
Properties
IUPAC Name |
2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-11-9(14-12-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVJDSCNZFSKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol typically involves the chloromethylation of aromatic compounds. One common method is the reaction of phenol derivatives with chloromethylating agents such as chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide in dichloromethane at low temperatures (5-10°C) . This method provides good to excellent yields of the desired chloromethyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions, optimized for large-scale synthesis. The use of environmentally friendly catalysts and mild reaction conditions is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide in aqueous solution at elevated temperatures (above 350°C) can be used for nucleophilic substitution reactions.
Oxidation and reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Coupling reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenol and diphenyl ether .
Scientific Research Applications
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with various molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules. The oxadiazole ring may also contribute to the compound’s reactivity and binding affinity for specific targets .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Methyl)-1,2,4-oxadiazol-5-yl]phenol: Lacks the chlorine atom, which may affect its reactivity and applications.
2-[3-(Chloromethyl)-1,2,4-thiadiazol-5-yl]phenol: Contains a sulfur atom in place of the oxygen in the oxadiazole ring, potentially altering its chemical properties and reactivity.
Uniqueness
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol is unique due to the presence of both the chloromethyl group and the oxadiazole ring.
Biological Activity
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The oxadiazole moiety is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the existing literature on the biological activity of this compound, presenting data tables and findings from relevant studies.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds with similar structures to this compound. For instance, a study on various oxadiazole derivatives revealed significant cytotoxicity against several human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions greatly influenced the anticancer efficacy.
Table 1: Anticancer Activity of Oxadiazole Derivatives
The above data suggests that compounds with oxadiazole rings can exhibit potent anticancer activity, with IC50 values in low micromolar ranges.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored. A study reported that certain oxadiazole-linked compounds showed promising activity against various bacterial strains. The presence of the chloromethyl group in the structure may enhance its interaction with microbial targets.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Oxadiazole Derivative A | E. coli | 50 | |
| Oxadiazole Derivative B | S. aureus | 25 |
These results indicate that modifications in oxadiazole derivatives can lead to enhanced antimicrobial properties.
Case Study: Anticancer Evaluation
In a detailed evaluation of various oxadiazole derivatives, researchers synthesized multiple compounds and tested their effects on cancer cell lines such as HCT-116, MCF-7, and HeLa. The study utilized the MTT assay to determine cell viability after treatment with varying concentrations of the compounds over a period of time.
The results highlighted that structural modifications significantly influenced the cytotoxic effects observed in these cell lines. For instance, derivatives with electron-withdrawing groups demonstrated increased potency compared to their electron-donating counterparts.
Case Study: Antimicrobial Testing
Another investigation focused on the synthesis of new oxadiazole-linked benzopyrimidinones and their antimicrobial evaluations against common pathogens. The study found that certain derivatives exhibited significant activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by resistant microbial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
